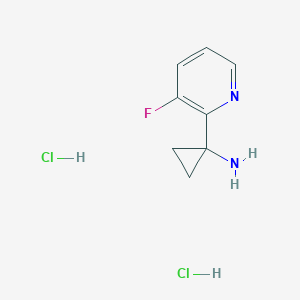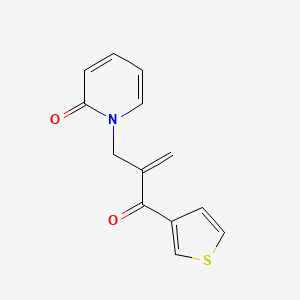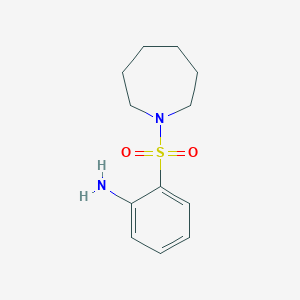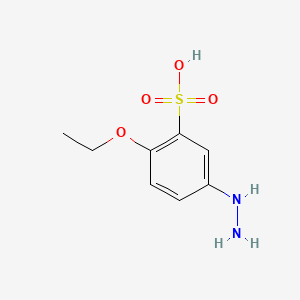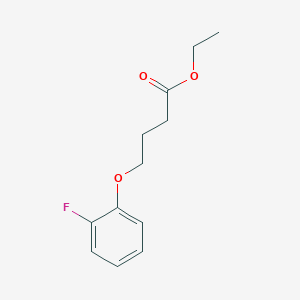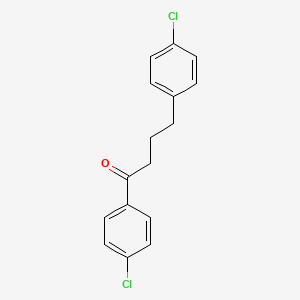
Oxalocrotonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxalocrotonate, also known as 2-oxo-4-hexenedioate, is a compound that plays a significant role in various biochemical pathways. It is an intermediate in the degradation of aromatic hydrocarbons, such as toluene and xylene, by certain bacteria. This compound is particularly important in the context of microbial metabolism and environmental bioremediation.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxalocrotonate can be synthesized through the enzymatic conversion of 2-hydroxymuconate. The enzyme 4-oxalocrotonate tautomerase catalyzes this reaction, converting 2-hydroxymuconate to this compound. This reaction typically occurs under mild conditions, with the enzyme functioning optimally at neutral pH and ambient temperatures .
Industrial Production Methods
Industrial production of this compound is not common due to its specific role in microbial metabolism. it can be produced in large quantities using genetically engineered bacteria that express the necessary enzymes for its synthesis. These bacteria can be cultured in bioreactors, where the conditions are carefully controlled to maximize the yield of this compound .
Chemical Reactions Analysis
Types of Reactions
Oxalocrotonate undergoes several types of chemical reactions, including:
Isomerization: Catalyzed by 4-oxalocrotonate tautomerase, converting it to 2-oxo-3-hexenedioate.
Reduction: Can be reduced to form various hydroxy derivatives.
Substitution: Undergoes nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Isomerization: Requires the enzyme 4-oxalocrotonate tautomerase, neutral pH, and ambient temperature.
Reduction: Typically involves reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols, often under basic conditions.
Major Products
Isomerization: Produces 2-oxo-3-hexenedioate.
Reduction: Produces hydroxy derivatives of this compound.
Substitution: Produces substituted this compound derivatives.
Scientific Research Applications
Oxalocrotonate has several scientific research applications:
Bioremediation: Used in the study of microbial degradation of aromatic hydrocarbons, contributing to environmental cleanup efforts.
Enzyme Mechanism Studies: Serves as a model substrate for studying the mechanisms of tautomerase enzymes.
Biocatalysis: Employed in biocatalytic processes for the synthesis of various chemical compounds.
Mechanism of Action
The mechanism of action of oxalocrotonate involves its conversion by the enzyme 4-oxalocrotonate tautomerase. The enzyme catalyzes the isomerization of this compound to 2-oxo-3-hexenedioate through a dienolate intermediate. The catalytic process involves the transfer of a proton from the substrate to the enzyme’s active site, facilitated by a proline residue at the enzyme’s N-terminus .
Comparison with Similar Compounds
Similar Compounds
2-oxo-3-hexenedioate: An isomer of oxalocrotonate, produced through the action of 4-oxalocrotonate tautomerase.
2-hydroxymuconate: A precursor in the synthesis of this compound.
Vinylpyruvate: Another compound involved in similar metabolic pathways.
Uniqueness
This compound is unique due to its specific role in the microbial degradation of aromatic hydrocarbons. Its conversion by 4-oxalocrotonate tautomerase is a key step in the catabolic pathway, making it an essential intermediate in the bioremediation of environmental pollutants .
Properties
CAS No. |
31540-68-8 |
|---|---|
Molecular Formula |
C6H6O5 |
Molecular Weight |
158.11 g/mol |
IUPAC Name |
(E)-5-oxohex-2-enedioic acid |
InChI |
InChI=1S/C6H6O5/c7-4(6(10)11)2-1-3-5(8)9/h1,3H,2H2,(H,8,9)(H,10,11)/b3-1+ |
InChI Key |
OOEDHTCVMHDXRH-HNQUOIGGSA-N |
Isomeric SMILES |
C(/C=C/C(=O)O)C(=O)C(=O)O |
Canonical SMILES |
C(C=CC(=O)O)C(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Benzocyclooctenepropanoic acid, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-](/img/structure/B12644306.png)

![1-[2-(1,3-Benzothiazol-2-yl)-1-oxidopyridin-1-ium-4-yl]ethanone](/img/structure/B12644322.png)
